(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Vue d'ensemble

Description

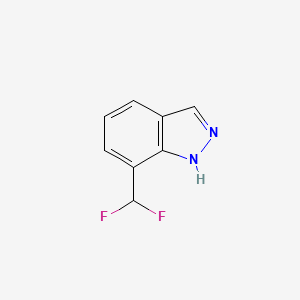

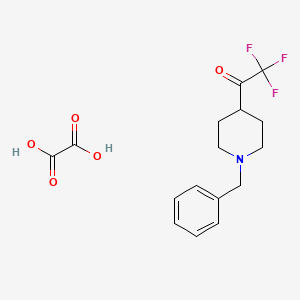

“(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a compound that contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The “4-Fluoro” indicates the presence of a fluorine atom at the 4th position of the indene structure. The “2,3-dihydro” suggests that the compound has been hydrogenated at the 2nd and 3rd positions. The “1H-inden-1-amine” indicates the presence of an amine group (-NH2) at the 1st position . The “hydrochloride” suggests that the compound is a salt formed by the reaction of the amine group with hydrochloric acid .

Molecular Structure Analysis

The molecular structure analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or resources, it’s not possible to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. As a hydrochloride salt of an amine, it would likely be soluble in water . Other properties such as melting point, boiling point, and density would require experimental determination .Applications De Recherche Scientifique

Enantioselective Synthesis and Derivatization

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride plays a crucial role in the field of chiral chemistry, particularly in the enantioselective synthesis of β-fluoro amines. A notable study by Vara and Johnston (2016) outlines a method for preparing enantioenriched β-fluoro amines, where the nitrogen and fluorine atoms are attached to sp3-hybridized carbons. This approach involves a chiral bifunctional Brønsted acid/base catalyst that delivers β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. Importantly, this synthesis can be utilized to create a variety of secondary, tertiary, or vinyl alkyl fluorides within a vicinal fluoro amine functional group, demonstrating the compound's versatility and potential for creating neurologically relevant fluorinated small molecules in a comprehensive manner (Vara & Johnston, 2016).

Analytical Chemistry Applications

In analytical chemistry, the derivatization of amines for detection and analysis is a critical application of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Jastrzębska et al. (2016) developed a novel procedure utilizing 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a reagent for pre-column derivatization of biogenic amines, with subsequent chromatographic determination. This method demonstrates the utility of derivatives of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for sensitive and accurate analysis of amines in wine samples, showcasing the compound's importance in food safety and quality control (Jastrzębska et al., 2016).

Synthesis and Biological Applications

The synthesis and evaluation of fluorine-substituted compounds for biological activities represent another significant application area. Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, demonstrating its potential for inhibiting cancer cell proliferation. This work emphasizes the role of fluorine-substituted amines in developing novel anticancer agents and highlights the broader applications of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride derivatives in medicinal chemistry (Hao et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWNFZYQNOKVAI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704157 | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

CAS RN |

1286734-90-4 | |

| Record name | 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)